molecular formula C20H26ClN3O2S B2645932 N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216434-90-0

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2645932
CAS No.: 1216434-90-0
M. Wt: 407.96
InChI Key: CZFKXMXTGNUJBE-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by a 6-ethyl substituent on the benzo[d]thiazole core, a furan-2-carboxamide group, and a diethylaminoethyl linker. The hydrochloride salt enhances solubility, a common feature in bioactive molecules to improve bioavailability .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S.ClH/c1-4-15-9-10-16-18(14-15)26-20(21-16)23(12-11-22(5-2)6-3)19(24)17-8-7-13-25-17;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFKXMXTGNUJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its potential uses, mechanisms of action, and relevant case studies, providing a comprehensive overview.

Pharmacological Potential

This compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological targets, particularly in the context of neurodegenerative diseases.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This mechanism is particularly relevant for Alzheimer's disease treatment, where cholinergic dysfunction is a hallmark.

Antimicrobial Activity

There is emerging evidence that benzothiazole derivatives possess antimicrobial properties. The compound under discussion may inhibit the growth of specific bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Cancer Research

Recent studies have explored the use of benzothiazole derivatives in cancer therapy. The ability of such compounds to induce apoptosis in cancer cells while sparing normal cells is a critical area of investigation. The specific compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanisms and efficacy.

Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal investigated the effects of benzothiazole derivatives on neuroprotection in cellular models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid-beta aggregation and enhance neuronal survival rates under stress conditions.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, researchers screened several benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications could enhance the antimicrobial efficacy of these compounds, leading to the hypothesis that this compound might share similar properties.

Study 3: Cancer Cell Line Testing

A recent investigation evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The study reported that specific derivatives led to significant reductions in cell viability through apoptosis induction, highlighting their potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs (Table 1).

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name / ID Substituents on Benzothiazole Linker/Functional Group Attached Moiety Key Properties/Activities References
Target Compound: N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide HCl 6-ethyl Diethylaminoethyl Furan-2-carboxamide High solubility (HCl salt); structural analog to kinase inhibitors
N-(6-Bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide HCl 6-bromo Diethylaminoethyl Furan-2-carboxamide Bromine enhances lipophilicity; potential halogen bonding
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Thiadiazole-thioether Phenylurea VEGFR-2 inhibitor (IC₅₀ = 0.18 μM); antitumor activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Acetamide Phenyl Enhanced metabolic stability (CF₃ group); patent-derived SAR study
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide None (chromenone-thiazolidinone hybrid) Thiazolidinone Furan-2-carboxamide Crystallographic data (X-ray); solvate with DMF

Key Findings

Substituent Effects on Benzothiazole Core

  • 6-Ethyl vs. 6-Bromo/Nitro/CF₃ : The 6-ethyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing groups like nitro (6d) or trifluoromethyl (patent derivatives). Bromine () may enhance halogen bonding but increases molecular weight .
  • Activity Implications : Nitro-substituted analogs (e.g., 6d) exhibit potent kinase inhibition (VEGFR-2 IC₅₀ = 0.18 μM), suggesting the target compound’s ethyl group could modulate selectivity or potency in similar pathways .

Linker and Moiety Contributions Diethylaminoethyl Linker: Common in the target compound and its bromo analog, this linker likely enhances solubility and membrane permeability via the protonatable amine (as HCl salt). Similar linkers are used in kinase-targeting drugs . Furan-2-carboxamide vs. Thiadiazole/Thiophene: The furan ring’s electron-rich nature may favor π-π stacking in target binding, whereas thiadiazole (6d) or thiophene () moieties introduce hydrogen-bonding or sulfur-mediated interactions .

Synthetic and Physicochemical Trends

  • Synthesis : Coupling reactions (e.g., EDC/DMAP in ) are standard for carboxamide formation, shared by the target compound and analogs .
  • Salt Formation : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for in vivo efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling chloroethylamine derivatives with benzothiazole precursors. For example, acetonitrile reflux with iodine and triethylamine facilitates cyclization, as seen in thiadiazole derivative syntheses . Intermediate characterization employs thin-layer chromatography (TLC) for purity checks, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity at each step .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition. Single-crystal X-ray diffraction provides definitive proof of stereochemistry and crystal packing, as demonstrated in analogous furan-carboxamide structures . NMR spectroscopy (e.g., DEPT-135 for carbon hybridization) resolves ambiguities in diethylaminoethyl and benzothiazole substituent positioning .

Q. How can researchers conduct initial bioactivity screening for this compound?

  • Methodology : Begin with in vitro assays targeting antimicrobial or antitumor activity. For antimicrobial studies, use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacteria and fungi, with pH-controlled media to account for pH-dependent activity variations . Cytotoxicity screening in cancer cell lines (e.g., MTT assays) should include positive controls (e.g., doxorubicin) and normalization to solvent-only baselines .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Methodology : Employ Design of Experiments (DoE) to evaluate variables like solvent polarity (acetonitrile vs. DMF), reaction time, and catalyst loading. Response surface methodology (RSM) can model interactions between parameters, while process simulations (e.g., Aspen Plus) predict optimal cyclization kinetics . Monitor sulfur byproduct formation (e.g., S₈) via HPLC-MS and adjust iodine stoichiometry to minimize impurities .

Q. What strategies ensure robust experimental design in bioactivity studies, particularly when conflicting data arise?

  • Methodology : Link assays to a mechanistic hypothesis (e.g., kinase inhibition or DNA intercalation) to contextualize results. For contradictory bioactivity data, validate via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition tests). Replicate studies across multiple cell lines or microbial strains to rule out model-specific artifacts . Use hierarchical clustering of dose-response data to identify outlier conditions .

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar compounds?

  • Methodology : Perform comparative structure-activity relationship (SAR) analyses using computational tools (e.g., molecular docking or CoMFA). Experimentally, synthesize derivatives with systematic substitutions (e.g., ethyl vs. methyl groups on the benzothiazole ring) and test under standardized conditions. Cross-reference findings with crystallographic data to correlate steric/electronic effects with activity trends . If contradictions persist, conduct meta-analyses of published datasets to identify methodological biases (e.g., variations in MIC determination protocols) .

Key Notes for Methodological Rigor

  • Synthesis : Prioritize anhydrous conditions for amine-containing intermediates to prevent hydrolysis .
  • Characterization : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for unambiguous assignment of complex substituents .
  • Bioactivity : Include pharmacokinetic profiling (e.g., plasma stability assays) early in studies to rule out false negatives due to rapid degradation .

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